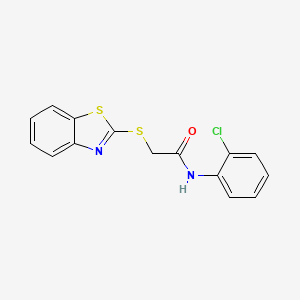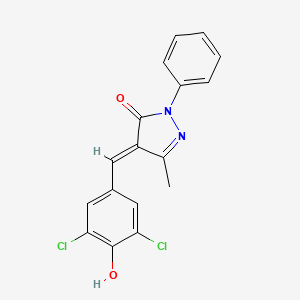![molecular formula C22H24N2O2S2 B11648401 N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11648401.png)
N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}丙酰胺是一种复杂的有机化合物,其分子式为C30H32N2O2S2。该化合物以其苯并噻唑核心为特征,苯并噻唑核心被一个连接到三甲基苄基部分和乙酰基的硫代基取代。这些官能团的存在赋予该化合物独特的化学性质,使其在各种科学研究领域中引起人们的兴趣。
准备方法
合成路线和反应条件
N-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}丙酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括:
苯并噻唑核心的形成: 苯并噻唑核心可以通过在酸性条件下将2-氨基苯硫酚与合适的醛或酮进行环化来合成。
硫代基的引入: 硫代基通过在碱性条件下将苯并噻唑核心与硫醇衍生物(如3-乙酰基-2,4,6-三甲基苄基硫醇)反应引入。
乙酰化: 乙酰基通过在碱如吡啶存在下使用乙酸酐或乙酰氯进行乙酰化反应引入。
丙酰胺部分的形成: 最后一步涉及在碱存在下将中间体化合物与丙酰氯反应形成丙酰胺部分。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成以及色谱法和结晶等纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
N-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}丙酰胺会发生各种化学反应,包括:
氧化: 硫代基可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 乙酰基可以使用锂铝氢化物等还原剂还原成醇。
取代: 苯并噻唑环可以在适当条件下进行亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 锂铝氢化物,硼氢化钠。
取代: 硝酸用于硝化,卤素(例如氯、溴)用于卤化。
主要形成的产物
氧化: 亚砜,砜。
还原: 醇衍生物。
取代: 硝基或卤代苯并噻唑衍生物。
科学研究应用
N-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}丙酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建单元,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,特别是在针对特定酶或受体的药物开发中。
工业: 由于其独特的化学性质,被用于开发先进材料,如聚合物和染料。
作用机制
N-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}丙酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能通过与活性部位结合来抑制或激活酶,从而调节生化途径。苯并噻唑核心已知与各种蛋白质相互作用,可能会影响细胞过程,例如信号转导和基因表达。
相似化合物的比较
类似化合物
- N-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}-4-丁氧基苯甲酰胺
- 2-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}-1H-异吲哚-1,3(2H)-二酮
独特性
N-{2-[(3-乙酰基-2,4,6-三甲基苄基)硫代]-1,3-苯并噻唑-6-基}丙酰胺由于其官能团的特定组合而脱颖而出,这些官能团赋予其独特的化学反应性和生物活性。乙酰基和硫代基的存在,以及苯并噻唑核心,使其成为研究和工业中各种应用的多功能化合物。
属性
分子式 |
C22H24N2O2S2 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
N-[2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C22H24N2O2S2/c1-6-20(26)23-16-7-8-18-19(10-16)28-22(24-18)27-11-17-12(2)9-13(3)21(14(17)4)15(5)25/h7-10H,6,11H2,1-5H3,(H,23,26) |
InChI 键 |
MZDHFEVWRNPUAL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C(=C(C=C3C)C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11648319.png)
![6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11648328.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11648342.png)
![Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11648344.png)
![propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648345.png)

![(6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648362.png)

![4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11648371.png)


![4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648387.png)
![4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11648396.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11648399.png)
